4,5-Diamino-6-hydroxypyrimidine sulfate
Overview
Description
4,5-Diamino-6-hydroxypyrimidine sulfate is an organic compound with the molecular formula C8H12N8O2 · H2SO4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are crucial components of nucleic acids, and their derivatives have significant applications in medicinal chemistry .
Preparation Methods
The preparation of 4,5-Diamino-6-hydroxypyrimidine sulfate can be achieved through several synthetic routes. One common method involves the reaction of 4,5-diamino-6-hydroxypyrimidine with sulfuric acid to form the sulfate salt . This reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
4,5-Diamino-6-hydroxypyrimidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,5-Diamino-6-hydroxypyrimidine sulfate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. The compound’s ability to interact with nucleic acids makes it a valuable tool in genetic research and biotechnology .
Mechanism of Action
The mechanism of action of 4,5-Diamino-6-hydroxypyrimidine sulfate involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to bind to nucleic acids is a key factor .
Comparison with Similar Compounds
4,5-Diamino-6-hydroxypyrimidine sulfate is unique compared to other pyrimidine derivatives due to its specific functional groups and their arrangement. Similar compounds include 2,4-diamino-6-hydroxypyrimidine and 5,6-diamino-4-pyrimidinone hemisulfate salt . These compounds share structural similarities but differ in their chemical properties and biological activities.
Properties
IUPAC Name |
4,5-diamino-1H-pyrimidin-6-one;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.H2O4S/c5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUAZAWBPBKNBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068758 | |
Record name | 5,6-Diamino-4(1H)-pyrimidinone sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52502-66-6 | |
Record name | 4(3H)-Pyrimidinone, 5,6-diamino-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52502-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Pyrimidinone, 5,6-diamino-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052502666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Pyrimidinone, 5,6-diamino-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,6-Diamino-4(1H)-pyrimidinone sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-1H-pyrimidin-5,6-diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the principle behind using 4,5-diamino-6-hydroxypyrimidine sulfate for ruthenium detection?
A1: While the abstract provided doesn't delve into the specifics of the interaction mechanism, the paper likely explores the formation of a colored complex between ruthenium ions and this compound []. This color change, measurable using spectrophotometry, allows for the quantification of ruthenium concentration in a sample. The research likely focuses on determining optimal conditions (pH, reagent concentration, temperature, etc.) for this interaction to ensure sensitivity and selectivity towards ruthenium.
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